molecular formula C18H12Cl2N2O4 B2365522 2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-60-2

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2365522
CAS RN: 1054478-60-2
M. Wt: 391.2
InChI Key: VRHILKHDWXGXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic compound that belongs to the family of aryloxyacetic acids. It is commonly known as clofibrate and is used as a lipid-lowering agent. This compound was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • Diuretic Properties : A series of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, which are structurally related to the compound , have been synthesized and tested for diuretic properties. Some of these compounds, including (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid, have shown noteworthy activity in increasing the excretion of water and electrolytes like sodium and chloride ions (Bicking et al., 1976).

  • Potential in Polymer Chemistry : The compound phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research indicates the potential of using similar phenolic compounds, like the one , in material science applications (Trejo-Machin et al., 2017).

  • Herbicide Degradation and Environmental Protection : Studies on the degradation and mineralization of chlorinated phenoxy acids herbicides, closely related to the compound , have been conducted to understand their environmental impact. For instance, research on the optimization of photo-electro/Persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid offers insights into the environmental protection against these compounds (Mehralipour & Kermani, 2021).

  • Antiinflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids have been synthesized and their antiinflammatory activity studied. Compounds like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, which share structural similarities with the compound , have shown significant anti-inflammatory effects with low toxicity (Atkinson et al., 1983).

  • Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids, similar in structure to the compound , has shown that these compounds can decrease the oxygen affinity of human hemoglobin. This suggests their potential application in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-5-6-14(20)15(8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHILKHDWXGXTF-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

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